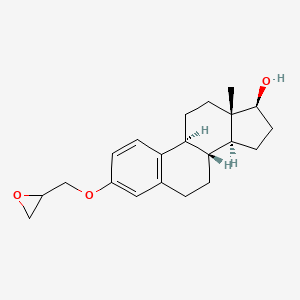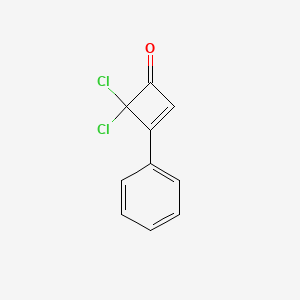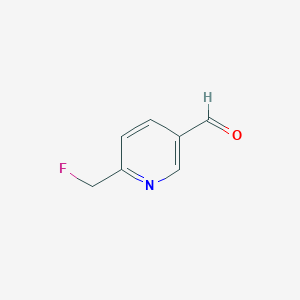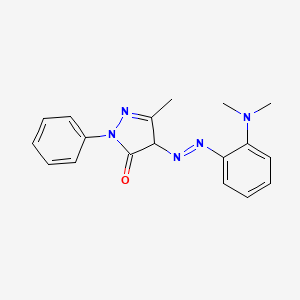
B-Estradiol 3-glycidyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-Estradiol 3-glycidyl ether: is a synthetic derivative of estradiol, a form of estrogen, which is a primary female sex hormone. This compound is characterized by the presence of a glycidyl ether group at the third position of the estradiol molecule. It is primarily used in scientific research for preparing estradiol conjugates and studying hormone-related functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: B-Estradiol 3-glycidyl ether is synthesized through a chemical reaction involving estradiol and glycidyl etherThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the chemical reactions and purification processes required .
Analyse Chemischer Reaktionen
Types of Reactions: B-Estradiol 3-glycidyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield estradiol derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
B-Estradiol 3-glycidyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various estradiol derivatives and conjugates.
Biology: Utilized in studies related to hormone functions and interactions.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and cancer research.
Industry: Used in the development of hormone-related products and materials.
Wirkmechanismus
The mechanism of action of B-Estradiol 3-glycidyl ether involves its interaction with estrogen receptors in the body. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha and beta, which are involved in regulating reproductive and non-reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Estradiol: The parent compound, primarily used in hormone replacement therapy.
Estrone: Another form of estrogen, less potent than estradiol.
Estriol: A weaker estrogen, often used in combination with other estrogens for therapeutic purposes.
Uniqueness: B-Estradiol 3-glycidyl ether is unique due to the presence of the glycidyl ether group, which enhances its reactivity and allows for the formation of various conjugates. This makes it particularly valuable in research settings where specific modifications of the estradiol molecule are required .
Eigenschaften
CAS-Nummer |
132008-46-9 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-13-methyl-3-(oxiran-2-ylmethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H28O3/c1-21-9-8-17-16-5-3-14(23-11-15-12-24-15)10-13(16)2-4-18(17)19(21)6-7-20(21)22/h3,5,10,15,17-20,22H,2,4,6-9,11-12H2,1H3/t15?,17-,18-,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
RBGCCCXOAAJQHS-GHBHFERXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5CO5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12044706.png)
![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044718.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12044722.png)
![3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044731.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044734.png)
![7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12044735.png)
![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044737.png)

![6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044745.png)
![6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane](/img/structure/B12044746.png)

